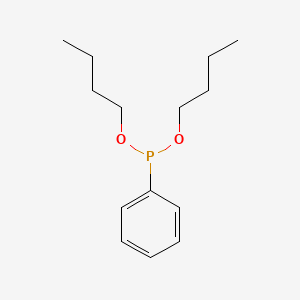![molecular formula C44H44Cl2N2P2Ru B3122280 (1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride CAS No. 302924-37-4](/img/structure/B3122280.png)
(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
Vue d'ensemble
Description
“(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride” is a complex compound. The compound contains a cyclohexane ring, which is a six-membered ring with two nitrogen atoms and two phosphorus atoms attached to it . The compound also contains ruthenium and chloride ions .
Molecular Structure Analysis
The compound has a complex structure with a cyclohexane ring at its core. It has two nitrogen atoms and two phosphorus atoms attached to it . The exact structure can be determined using advanced techniques like X-ray crystallography.Physical And Chemical Properties Analysis
The compound has a molecular weight of 662.79 . It has a boiling point of 749.8±60.0 °C at 760 mmHg and a melting point of 54-56 °C . The compound is a solid at room temperature .Applications De Recherche Scientifique
Asymmetric Hydrogenation Catalyst
Ruthenium(II) complexes incorporating (1S,2S)-1,2-bis[(diphenylphosphino)methyl]cyclohexane are highly effective as catalysts in the asymmetric hydrogenation of various ketones. These complexes, compared to their BINAP counterparts, exhibit superior activity and enantioselectivity, indicating their potential in synthetic chemistry applications (Doherty et al., 2007).
Cyclopropanation Catalyst
Certain chiral bis(aqua) complexes derived from these ruthenium compounds have been used as catalysts in the cis-selective asymmetric cyclopropanation of styrene, though with low yields. These complexes provide insights into the mechanistic aspects of such transformations (Bonaccorsi et al., 2006).
Asymmetric Diels-Alder Reactions
These ruthenium complexes have also been used to catalyze asymmetric Diels-Alder reactions, especially in the synthesis of tetrahydro-1-indanone derivatives with high enantiomeric excess. This showcases their utility in complex organic synthesis (Schotes & Mezzetti, 2010).
Asymmetric Electrophilic Fluorination
Ruthenium(II) complexes with (1S,2S)-N,N‘-bis(o-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine have been employed in the asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds. This application has potential in the development of fluorine-containing pharmaceuticals and agrochemicals (Althaus et al., 2007).
Asymmetric Transfer Hydrogenation
Ruthenium complexes with structurally similar ligands have shown excellent performance as catalyst precursors in asymmetric transfer hydrogenation, achieving high yields and enantioselectivity in the production of certain alcohols (Gao et al., 1996).
Asymmetric Michael Addition
These ruthenium complexes have also been used as catalysts in asymmetric Michael addition reactions, showcasing their versatility and potential in various organic transformations (Santoro et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2P2.2ClH.Ru/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2;2*1H;/q;;;+2/p-2/t41-,42-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUWPYVEQOFGTQ-MSDIEONBSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)
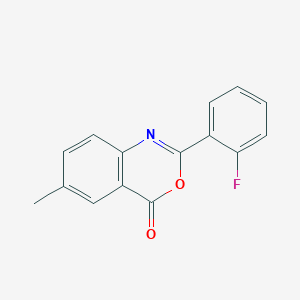
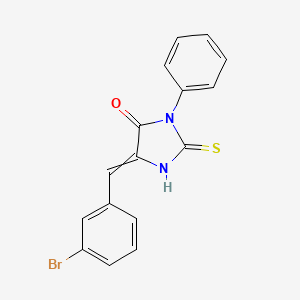
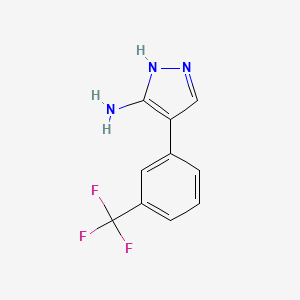
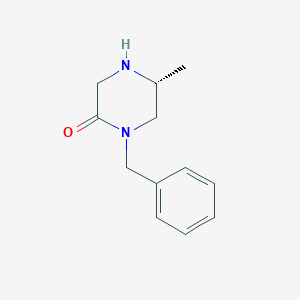
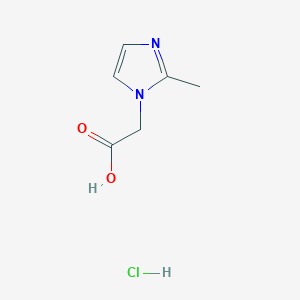

![3,7-Dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione](/img/structure/B3122267.png)

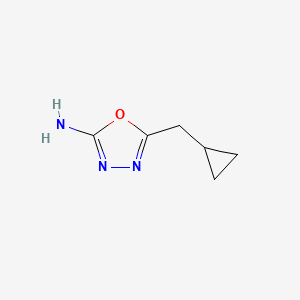
![Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B3122278.png)

